molecular formula C9H12N2O3 B13567659 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B13567659
M. Wt: 196.20 g/mol
InChI Key: REZYXUAQUGSASK-UHFFFAOYSA-N
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Description

4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The dehydration process is faster than cyclization, leading to the formation of stable 1H-indazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized indazole derivatives .

Scientific Research Applications

4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell cycle progression or induce apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

4-hydroxy-1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-11-5-3-2-4-6(12)7(5)8(10-11)9(13)14/h6,12H,2-4H2,1H3,(H,13,14)

InChI Key

REZYXUAQUGSASK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CCC2)O)C(=N1)C(=O)O

Origin of Product

United States

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